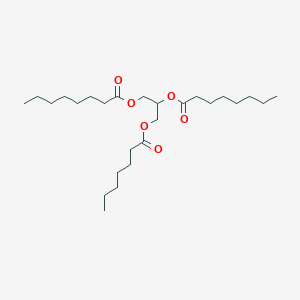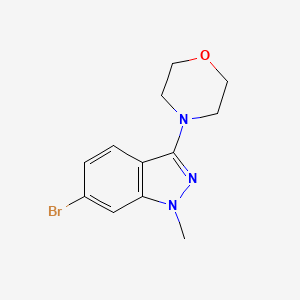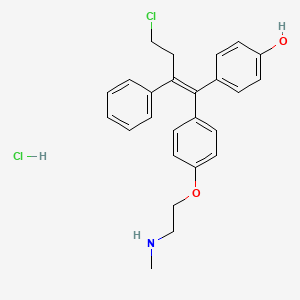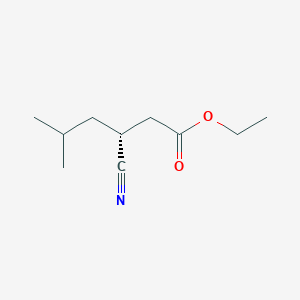
n-Hexyl Sec-Hexyl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Hexyl Sec-Hexyl Phthalate is a phthalic acid ester, widely used in various consumable products. It is known for its potential carcinogenic properties and is commonly utilized as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. The compound has a molecular formula of C20H30O4 and a molecular weight of 334.45 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl Sec-Hexyl Phthalate typically involves the esterification of phthalic anhydride with n-hexanol and sec-hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
n-Hexyl Sec-Hexyl Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid, n-hexanol, and sec-hexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Hexyl Sec-Hexyl Phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects as an endocrine disruptor and its impact on biological systems.
Medicine: Investigated for its potential toxicological effects and its role in various health conditions.
Industry: Utilized in the production of consumer goods, including plastics, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of n-Hexyl Sec-Hexyl Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can interfere with hormone synthesis, transport, and metabolism, leading to altered hormonal balance.
Neurological Effects: The compound can dysregulate the hypothalamic-pituitary-gonadal axis, affecting neurodevelopmental processes.
Reproductive Health: It can modify the release of hypothalamic, pituitary, and peripheral hormones, impacting reproductive health
Comparación Con Compuestos Similares
Similar Compounds
- Di-n-hexyl Phthalate
- Di-isononyl Phthalate
- Dioctyl Phthalate
- Butyl Benzyl Phthalate
- Dicyclohexyl Phthalate
Uniqueness
n-Hexyl Sec-Hexyl Phthalate is unique due to its specific combination of n-hexyl and sec-hexyl groups, which impart distinct physical and chemical properties. Compared to other phthalates, it has a unique balance of flexibility and durability, making it suitable for specific industrial applications .
Propiedades
Fórmula molecular |
C20H30O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-O-hexan-2-yl 1-O-hexyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-6-8-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16(3)12-7-5-2/h9-10,13-14,16H,4-8,11-12,15H2,1-3H3 |
Clave InChI |
XYMNJEKMQRNGMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


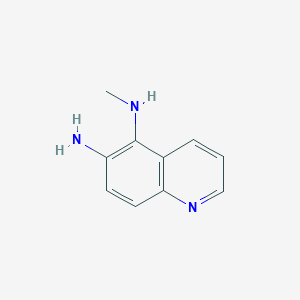

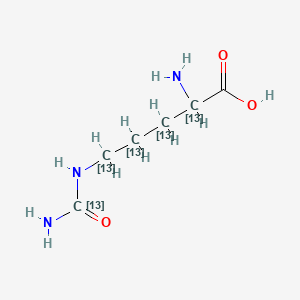
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
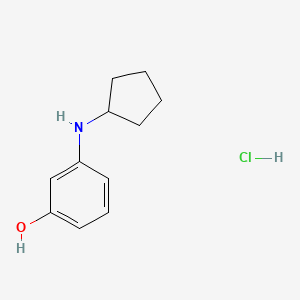

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
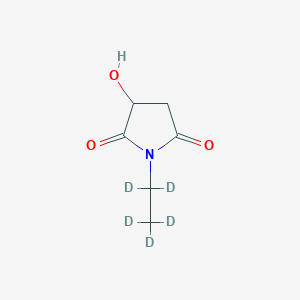
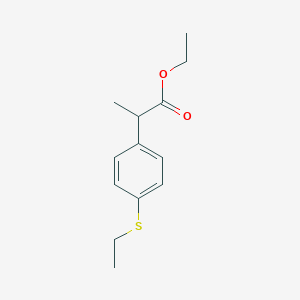
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
